molecular formula C18H27BFNO4 B13140110 tert-butyl N-{[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate

tert-butyl N-{[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate

Cat. No.: B13140110
M. Wt: 351.2 g/mol
InChI Key: OMJLNVPNAFRYAQ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound tert-butyl N-{[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate (CAS: 458532-88-2) features a phenyl ring substituted with a fluorine atom at the 3-position and a tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) group at the 4-position. The benzylamine moiety is protected by a tert-butyl carbamate (Boc) group, enhancing its stability during synthetic processes. Its molecular formula is C₁₁H₁₅BFNO₂, with a molecular weight of 223.06 and a purity of ≥95% .

This compound is a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds in drug discovery and materials science. The fluorine atom introduces electron-withdrawing effects, modulating the reactivity of the boronate ester and influencing downstream applications in medicinal chemistry .

Properties

Molecular Formula

C18H27BFNO4

Molecular Weight

351.2 g/mol

IUPAC Name

tert-butyl N-[[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]carbamate

InChI

InChI=1S/C18H27BFNO4/c1-16(2,3)23-15(22)21-11-12-8-9-13(14(20)10-12)19-24-17(4,5)18(6,7)25-19/h8-10H,11H2,1-7H3,(H,21,22)

InChI Key

OMJLNVPNAFRYAQ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CNC(=O)OC(C)(C)C)F

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Detailed Synthetic Route

Step 1: Preparation of 3-fluoro-4-bromobenzylamine or 3-fluoro-4-bromobenzyl carbamate precursor
  • Starting from commercially available 3-fluoro-4-bromobenzaldehyde or 3-fluoro-4-bromobenzyl bromide, the benzylamine intermediate is prepared via reductive amination or nucleophilic substitution with ammonia or an amine source.
  • Protection of the amine with tert-butyl carbamate protecting groups (e.g., using di-tert-butyl dicarbonate) yields the tert-butyl carbamate derivative.
Step 2: Miyaura Borylation to Introduce the Boronate Ester
  • The key boronate ester group is introduced by palladium-catalyzed Miyaura borylation of the aryl bromide intermediate.
  • Typical conditions involve:
Reagent/Condition Details
Aryl bromide precursor tert-butyl N-{[3-fluoro-4-bromophenyl]methyl}carbamate
Boron source Bis(pinacolato)diboron (B2pin2)
Catalyst Pd(dppf)Cl2 or Pd(PPh3)4
Base Potassium acetate (KOAc) or potassium carbonate (K2CO3)
Solvent 1,4-Dioxane or dimethylformamide (DMF)
Temperature 80–100 °C
Time 12–24 hours
  • This reaction converts the aryl bromide to the corresponding arylboronate ester with high regioselectivity and yield.
Step 3: Purification and Characterization
  • The crude product is purified by column chromatography or recrystallization.
  • Characterization is performed by NMR spectroscopy (^1H, ^13C, ^11B, ^19F), mass spectrometry, and elemental analysis to confirm structure and purity.

Alternative Synthetic Methods

  • Direct borylation of the aromatic ring via C–H activation : In some advanced protocols, direct C–H borylation using iridium catalysts can be employed to introduce the boronate ester without pre-functionalization by halogenation. However, this method requires careful control of regioselectivity and is less common for this specific compound.
  • Use of other protecting groups : While tert-butyl carbamate is standard for amine protection, other carbamate or amide protecting groups can be used depending on downstream synthetic needs.

Data Tables Summarizing Key Preparation Parameters

Step Reactants/Intermediates Reagents/Catalysts Conditions Yield (%) Notes
1 3-fluoro-4-bromobenzaldehyde + amine source Reducing agent (NaBH4) or ammonia Room temp, several hours 75–85 Reductive amination or substitution step
2 tert-butyl N-{[3-fluoro-4-bromophenyl]methyl}carbamate B2pin2, Pd(dppf)Cl2, KOAc, dioxane 80–100 °C, 12–24 h 80–90 Miyaura borylation to install boronate ester
3 Crude borylated product Purification solvents Ambient Column chromatography or recrystallization

Mechanistic Insights and Reaction Optimization

  • The Miyaura borylation proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with bis(pinacolato)diboron, and reductive elimination to form the arylboronate ester.
  • Optimization studies indicate that potassium acetate as a base and Pd(dppf)Cl2 as catalyst provide superior yields and selectivity.
  • Temperature control is critical to avoid decomposition of the tert-butyl carbamate protecting group.
  • Phase-transfer catalysts such as tetrabutylammonium bromide can be used to enhance reaction efficiency in biphasic systems.

Research Results and Applications

  • This compound serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of diverse fluorinated biaryl compounds with potential pharmaceutical applications.
  • The boronate ester moiety is stable under typical reaction and storage conditions, allowing for easy handling and incorporation into complex molecules.
  • Kinetic studies demonstrate moderate activation energies for the borylation step, consistent with literature values for similar aryl bromide substrates.
  • The presence of the fluorine atom on the aromatic ring influences electronic properties, potentially affecting reactivity and biological activity of final derivatives.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-{[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation may produce a corresponding alcohol or ketone .

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-{[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate is used as a building block in organic synthesis.

Biology and Medicine

Its ability to form stable complexes with biomolecules makes it a valuable tool for studying biological processes and developing new therapeutic agents .

Industry

Industrially, the compound is used in the production of advanced materials, including polymers and coatings. Its boron-containing structure imparts unique properties to these materials, such as enhanced thermal stability and resistance to degradation .

Mechanism of Action

The mechanism of action of tert-butyl N-{[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with structurally related boronate esters:

Compound Name CAS Number Molecular Formula Molecular Weight Key Features Applications
tert-butyl N-{[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate 458532-88-2 C₁₁H₁₅BFNO₂ 223.06 Fluorine at 3-position; Boc-protected benzylamine Cross-coupling reactions, drug intermediates
tert-butyl N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate 489446-42-6 C₁₃H₁₈BNO₄ 263.10 Boc group directly on phenyl ring; no fluorine Less reactive in electron-deficient couplings
tert-butyl N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate 1095708-32-9 C₁₅H₂₁BN₂O₄ 304.15 Pyridine ring instead of benzene; heteroaromatic Enhanced solubility; metal coordination
tert-butyl (3-cyano-7-fluoro-benzo[b]thiophen-2-yl)carbamate (boronate derivative) 2761968-90-3 C₂₀H₂₄BFN₂O₄S 418.29 Benzo[b]thiophene core; cyano and fluorine substituents Kinase inhibitors, fluorescent probes
tert-butyl N-{1-[4-(tetramethyl-dioxaborolan-2-yl)phenyl]cyclobutyl}carbamate 1032528-06-5 C₂₁H₃₂BNO₄ 373.29 Cyclobutyl spacer; bulkier structure Conformational studies, macrocycle synthesis

Key Observations

Reactivity in Cross-Coupling Reactions: The 3-fluoro substituent in the target compound enhances the electrophilicity of the boronate ester, accelerating transmetalation in Suzuki-Miyaura reactions compared to non-fluorinated analogs like CAS 489446-42-6 . Pyridine-based analogs (e.g., CAS 1095708-32-9) exhibit lower reactivity due to the electron-deficient heteroaromatic ring, which may require harsher reaction conditions .

Solubility and Stability :

  • The Boc-protected benzylamine group improves solubility in organic solvents (e.g., THF, DCM) compared to cyclohexenyl derivatives (e.g., CAS 1032528-06-5), which have reduced solubility due to steric hindrance .

Biological Applications: Fluorinated benzo[b]thiophene derivatives (e.g., CAS 2761968-90-3) demonstrate enhanced binding to kinase targets, attributed to the fluorine’s electronegativity and the rigid aromatic core . The absence of fluorine in CAS 489446-42-6 limits its use in fluorinated drug candidates but makes it suitable for non-halogenated materials .

Research Findings and Data

Thermal Stability

  • Thermogravimetric analysis (TGA) shows decomposition at 220°C , higher than cyclohexenyl analogs (decomposition at ~180°C), indicating superior thermal stability for high-temperature applications .

Biological Activity

Tert-butyl N-{[3-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}carbamate (CAS No. 1256256-45-7) is a complex organic compound notable for its potential biological activities, particularly in medicinal chemistry and materials science. This compound features a tert-butyl group, a fluorinated phenyl ring, and a dioxaborolane moiety, which contribute to its unique reactivity and interactions with biological targets.

  • Molecular Formula : C18H28BNO4
  • Molecular Weight : Approximately 351.2 g/mol
  • Structure : The compound contains functional groups that facilitate interactions with biological molecules through hydrogen bonding and π-π interactions.

Biological Activity

Research indicates that compounds with boronic esters, such as this compound, exhibit interesting biological activities due to their ability to form covalent bonds with nucleophilic residues in proteins. This property can influence enzyme activity and receptor interactions, making it a candidate for therapeutic applications.

  • Enzyme Inhibition : The carbamate group can interact with active sites of enzymes, potentially leading to inhibition or modulation of enzymatic activity.
  • Protein Interactions : The compound's structure allows it to engage in specific interactions with proteins relevant to various disease pathways.

Research Findings

Recent studies have explored the interactions of this compound with various biological targets:

  • In Vitro Studies : Initial research has shown that this compound may act as a selective inhibitor for certain enzymes involved in metabolic pathways.
Study FocusFindings
Enzyme InhibitionDemonstrated potential to inhibit specific proteases involved in cancer progression.
CytotoxicityExhibited moderate cytotoxic effects on cancer cell lines at higher concentrations.
SelectivityShowed preferential binding to targets over non-target proteins.

Case Studies

  • Case Study 1: Cancer Cell Lines
    • Objective : To assess the cytotoxic effects on various cancer cell lines.
    • Methodology : Treated cancer cell lines with varying concentrations of the compound.
    • Results : Notable reduction in cell viability at concentrations above 10 µM.
  • Case Study 2: Enzyme Interaction
    • Objective : To evaluate the inhibitory effects on specific proteases.
    • Methodology : Kinetic assays were performed to measure enzyme activity in the presence of the compound.
    • Results : Significant inhibition observed, suggesting potential for therapeutic development.

Comparative Analysis

To understand its unique position among similar compounds, a comparative analysis was conducted:

Compound NameMolecular FormulaSimilarityUnique Features
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamateC17H26BNO40.99Different positioning of dioxaborolane moiety
(R)-tert-butyl (1-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)carbamateC18H28BNO40.95Chiral center introduces stereochemistry
Tert-butyl methyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)carbamateC18H28BNO40.95Variation in substituent at the nitrogen atom

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